2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Overview
Description
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, chlorine, trifluoromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The chlorination of the phenyl ring is often carried out using chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions to ensure selective substitution.
Methoxylation: The methoxy groups are typically introduced via nucleophilic substitution reactions using methanol (CH₃OH) and a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the bromine or chlorine atoms, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation
Substitution: NaOH, KOH, NH₃, RSH (thiols)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy groups may influence the compound’s solubility and bioavailability. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
- 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzoate
- 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzylamine
Uniqueness
Compared to similar compounds, 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, provides a distinctive set of properties that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClF3NO4/c1-25-12-7-9(13(18)15(27-3)14(12)26-2)16(24)23-11-6-8(17(20,21)22)4-5-10(11)19/h4-7H,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGGDLRBNWQDKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClF3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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